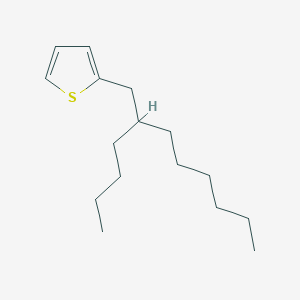

2-(2-Butyloctyl)thiophene

Description

Contextualization within Organic Semiconductor Chemistry

Organic semiconductors are carbon-based materials that exhibit semiconductor properties. Unlike their inorganic counterparts (e.g., silicon), organic semiconductors offer advantages such as mechanical flexibility, low-cost processing, and the ability to be deposited over large areas. The performance of organic semiconductor devices is intrinsically linked to the molecular structure of the active materials.

2-(2-Butyloctyl)thiophene serves as a monomer or a side chain in the synthesis of these active materials. For instance, it can be found in the structure of donor polymers for organic solar cells or as a component of small molecule acceptors. ossila.combeilstein-journals.org Its incorporation influences the electronic and physical properties of the resulting material, such as solubility, film morphology, and charge carrier mobility. The ability to tune these properties through chemical design is a cornerstone of organic semiconductor research.

Significance of Thiophene-Based Conjugated Systems in Electronic Materials

Thiophene-based conjugated systems are a major class of materials in organic electronics. dntb.gov.uanih.gov Their popularity stems from several key characteristics:

Excellent Electronic Properties: Thiophene (B33073) and its derivatives, like 3,4-ethylenedioxythiophene (B145204) (EDOT), possess efficient electron transfer capabilities and a moderate band gap, which are crucial for semiconductor applications. acs.org

Structural Versatility: The thiophene ring can be easily modified with various functional groups, allowing for precise tuning of the material's electronic and physical properties. beilstein-journals.org This synthetic flexibility is vital for optimizing device performance.

Good Stability: Thiophene-based materials often exhibit good chemical and thermal stability, which is important for the long-term operational lifetime of electronic devices. nih.gov

Intermolecular Interactions: The sulfur atoms in thiophene rings can lead to intermolecular S···S interactions, which, along with π-π stacking, can facilitate charge transport between molecules. mdpi.com

Polythiophenes, polymers made from thiophene units, are among the most studied organic semiconductors. beilstein-journals.org The properties of these polymers are highly dependent on the regioregularity (the specific orientation of the monomer units) and the nature of the side chains attached to the thiophene backbone. nih.gov

Fundamental Role of Branched Alkyl Side Chains in Organic Electronics

The alkyl side chains attached to a conjugated polymer backbone or a small molecule core play a crucial role that extends beyond simply improving solubility. acs.org While solubility is essential for solution-based processing techniques common in organic electronics, the structure of the side chain, particularly whether it is linear or branched, has a profound impact on the material's solid-state properties. mdpi.comacs.org

Branched alkyl side chains, such as the 2-butyloctyl group, are particularly important for several reasons:

Solubility and Processability: The bulky nature of branched chains enhances the solubility of the conjugated material in common organic solvents, facilitating the fabrication of thin films for devices. nih.gov

Morphology Control: Side chains dictate the molecular packing and morphology of the thin film, which are critical for the efficiency of organic solar cells and other devices. acs.orgrsc.org The branching can influence the orientation of the polymer backbone, with a "face-on" orientation often being desirable for efficient charge transport in solar cells. mdpi.com

Intermolecular Stacking: The position of the branch in the alkyl chain can significantly affect the intermolecular π-π stacking distance. researchgate.netacs.orgnih.gov Moving the branching point away from the conjugated backbone can sometimes lead to closer packing and improved charge mobility. researchgate.net Conversely, branching closer to the backbone can introduce steric hindrance that reduces aggregation, which can be beneficial in certain applications like light-emitting diodes. nih.gov

Device Performance: By influencing the film morphology and molecular packing, branched side chains have a direct impact on key device parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), and power conversion efficiency (PCE) in organic solar cells. mdpi.comrsc.orgrsc.org

In a study comparing polymers with different side chains, the one featuring a 2-butyloctyl group demonstrated favorable face-on molecular orientation and enhanced carrier mobility, leading to high-performance organic solar cells. rsc.org Another research effort showed that polymers with 2-butyloctyl side chains exhibited strong intermolecular aggregation and high crystallinity, contributing to improved efficiency in all-polymer solar cells. nih.gov

The following table summarizes the impact of the 2-butyloctyl side chain on the properties of various organic semiconductor materials, as reported in recent research.

| Polymer/Small Molecule | Application | Effect of 2-Butyloctyl Side Chain | Reference |

| L8-BO | Organic Solar Cells | Improved molecular packing and film morphology, leading to high power conversion efficiency. | ossila.com |

| PYF-BO | All-Polymer Solar Cells | Stronger intermolecular aggregation, more dominant face-on molecular packing, and higher crystallinity. | nih.gov |

| PSBZ | Organic Solar Cells | Increased steric hindrance leading to more efficient charge separation and transport. | rsc.org |

| NAI-IsoDPP-NAI & PI-IsoDPP-PI | Organic Field-Effect Transistors | Good solubility in a range of organic solvents. | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-butyloctyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28S/c1-3-5-7-8-11-15(10-6-4-2)14-16-12-9-13-17-16/h9,12-13,15H,3-8,10-11,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBYNTPTARLVDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCC)CC1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Butyloctyl Thiophene and Its Functionalized Derivatives

Direct Synthesis Routes for the 2-(2-Butyloctyl)thiophene Core

The direct synthesis of the this compound core or its immediate functionalized precursors is foundational for more complex molecular architectures. A common strategy involves the coupling of a thiophene (B33073) moiety with a suitable 2-butyloctyl precursor. For instance, functionalized thiophenes can be directly synthesized by reacting a thiophene-based carboxylic acid with 2-butyl-1-octanol. A notable example is the synthesis of 2-butyloctyl 2-bromothiophene-3-carboxylate. This reaction is typically facilitated by a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). rsc.org This method directly installs the 2-butyloctyl group as an ester, yielding a versatile intermediate ready for further functionalization through its bromo-substituent. rsc.org

Another approach involves oxidative coupling reactions. Palladium catalysts, in conjunction with co-catalysts like copper, can facilitate the direct coupling of thiophene C-H bonds, although this is more commonly used for creating bi-thiophene structures rather than direct alkylation. nih.gov

Palladium-Catalyzed Cross-Coupling Strategies for Thiophene Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing the complex conjugated systems used in organic electronics. wiley-vch.de These methods allow for the precise formation of C-C bonds, enabling the synthesis of a vast array of polymers and monomers from this compound-containing building blocks. wiley-vch.dewikipedia.org

The Stille coupling reaction, which pairs an organostannane with an organic halide, is a robust and widely used method for synthesizing conjugated polymers due to its tolerance of various functional groups. wiley-vch.dewikipedia.org In this context, monomers containing the this compound unit are frequently employed. Typically, a distannylated monomer is reacted with a dihalogenated comonomer in the presence of a palladium catalyst.

For example, polymers have been synthesized by reacting a distannylated benzodithiophene (BDT) monomer with a dibrominated benzotriazole (B28993) (BTz) monomer carrying the 2-butyloctyl side chain, such as 4,7-bis(5-bromothiophen-2-yl)-2-(2-butyloctyl)-5,6-difluoro-2H-benzo[d] Current time information in Bangalore, IN.smolecule.comresearchgate.nettriazole. core.ac.ukbeilstein-journals.org The reaction is commonly catalyzed by a system comprising Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a phosphine (B1218219) ligand like P(o-tolyl)₃ (tri(o-tolyl)phosphine) in a solvent such as toluene. core.ac.ukbeilstein-journals.org This methodology has also been used to create copolymers from distannylated BDT and 2-(2-butyloctyl)-4,7-di(thiophen-2-yl)-2H-benzotriazole-5,6-dicarbonitrile, demonstrating the versatility of the Stille protocol. rsc.org

Below is a table summarizing typical conditions for Stille polymerization involving this compound derivatives.

| Polymer Target | Monomer 1 (Stannylated) | Monomer 2 (Halogenated) | Catalyst System | Solvent | Reference |

| PTzBDT-1 | (4,8-Bis(5-octylthiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) | 4,7-bis(5-bromothiophen-2-yl)-2-(2-butyloctyl)-5,6-difluoro-2H-benzo[d] Current time information in Bangalore, IN.smolecule.comresearchgate.nettriazole | Pd₂(dba)₃ / P(o-tolyl)₃ | Toluene | core.ac.ukbeilstein-journals.org |

| P1 | Distannylated benzo[1,2-b:4,5-b′]dithiophene (BDT) | 2-(2-butyloctyl)-4,7-di(thiophen-2-yl)-2H-benzotriazole-5,6-dicarbonitrile | Not Specified | Not Specified | rsc.org |

| P2 | Distannylated BDT with 2-butyloctylthienyl side chains | 2-(2-butyloctyl)-4,7-di(thiophen-2-yl)-2H-benzotriazole-5,6-dicarbonitrile | Not Specified | Not Specified | rsc.org |

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is noted for its high reactivity and functional group tolerance, making it suitable for creating C-C bonds between complex intermediates. wikipedia.orgnih.gov While less common than Stille coupling in polymer synthesis due to the moisture and air sensitivity of organozinc reagents, it is a powerful tool for preparing functionalized thiophene monomers. taylorandfrancis.com

The general mechanism involves the oxidative addition of the organic halide to the Pd(0) or Ni(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to form the coupled product. illinois.edu This method can be used to synthesize functionalized thiophene derivatives by coupling a zincated thiophene (or a zincated partner) with a halogenated coupling partner. taylorandfrancis.com For instance, dizincated silole intermediates have been coupled with 2-bromothiophene (B119243) using Negishi conditions to form 2,5-functionalized silole derivatives. taylorandfrancis.com This principle is applicable to the synthesis of complex thiophene derivatives bearing the 2-(2-butyloctyl) side chain.

Direct Arylation Polymerization (DArP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods. acs.orgrsc.org It bypasses the need for pre-functionalizing monomers into organometallic species (like organotins or organoboranes) by directly activating C-H bonds. acs.orgosti.gov This reduces synthetic steps and hazardous waste. rsc.org

In the context of this compound, DArP is used to copolymerize a C-H-rich monomer with a dihalogenated monomer. For example, poly[5,5′-bis(2-butyloctyl)-(2,2′-bithiophene)-4,4′-dicarboxylate-alt-5,5′-2,2′-bithiophene] (PDCBT) was synthesized via DArP. rsc.org The catalyst system often consists of a palladium source like Pd(OAc)₂ (palladium(II) acetate), a phosphine ligand, a base (e.g., K₂CO₃ or Cs₂CO₃), and a carboxylic acid additive like pivalic acid that acts as a proton shuttle. rsc.orgwhiterose.ac.uk A key challenge in DArP of thiophenes is controlling regioselectivity to avoid defects from undesired β-C-H activation, which can be mitigated by using bulky side chains like 2-butyloctyl or specific directing groups. acs.orgrsc.org

The table below outlines examples of DArP for preparing polymers with 2-(2-butyloctyl) side chains.

| Polymer Target | Monomers | Catalyst System | Base / Additive | Solvent | Reference |

| PAA(PU)TBT | 2,6-dibromo-9,10-bis-[2-ethynyl-5-(2-butyl-octyl)thiophen-2-yl]-anthracene and comonomer | Pd(OAc)₂ / Tri(o-tolyl)phosphine | Cs₂CO₃ / Pivalic Acid | Toluene | whiterose.ac.uk |

| PDCBT | Diester functionalized bithiophene with 2-butyloctyl groups and 2,2′-bithiophene | Not specified | Not specified | Cyclopentyl methyl ether (CPME) | rsc.org |

| TAd-tT4h | Boc-protected adenine-functionalized dibromothiophene and terthiophene | Pd(OAc)₂ | K₂CO₃ / Neodecanoic acid | Dimethylacetamide (DMAc) | osti.gov |

Electrochemical Polymerization (Electropolymerization) of this compound-Containing Monomers

Electropolymerization is an alternative synthetic route that produces thin polymer films directly onto a conductive substrate. researchgate.netcambridge.org This technique is particularly useful for creating the active layers in electronic devices. The process involves the electrochemical oxidation of a monomer, which generates radical cation intermediates that couple to form a polymer chain. dtic.mil

Monomers incorporating the 2-(2-butyloctyl) side chain, such as 2,5-bis(2-butyloctyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (BO-DPPT), have been successfully electropolymerized. researchgate.netcambridge.org The polymerization is typically carried out using cyclic voltammetry, where the potential is repeatedly cycled within a specific range. cambridge.org The resulting polymer film deposits onto the working electrode, such as glassy carbon or ITO-coated glass. researchgate.netscirp.org

Key parameters for the electropolymerization of a diketopyrrolopyrrole (DPP) monomer containing the 2-(2-butyloctyl) group are presented below.

| Monomer | Substrate | Electrolyte | Potential Range (vs. Ferrocene) | Cycles | Reference |

| 2,5-bis(2-butyloctyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (BO-DPPT) | Glassy Carbon Electrode | 0.1 M TBAPF₆ in Dichloromethane | -2.0 V to +2.0 V | 50 | researchgate.netcambridge.org |

Introduction of 2-(2-Butyloctyl) Side Chains via Organometallic Intermediates

The 2-butyloctyl side chain is typically introduced onto the thiophene ring or another part of a monomer precursor through reactions involving organometallic intermediates. These reagents, such as organolithium or Grignard reagents, act as powerful nucleophiles or bases. saskoer.ca

A common method involves the lithiation of a thiophene derivative. For example, treating a bromo-thiophene with n-butyllithium (n-BuLi) at low temperatures generates a highly reactive lithiated thiophene. This intermediate can then react with an electrophilic 2-butyloctyl precursor, such as 2-butyloctyl bromide or tosylate, to form the C-C bond and attach the side chain. This strategy was used in the synthesis of 2-ethynyl-5-(2-butyl-octyl)thiophene, where a thiophene derivative was treated with n-BuLi before reacting with the appropriate precursors. whiterose.ac.uk

Alternatively, a Grignard reagent can be formed from 2-butyloctyl bromide, which can then attack a suitable electrophilic site on a thiophene-containing molecule. The synthesis of the 2-butyloctyl group itself often starts from 2-butyloctan-1-ol, which can be converted into a leaving group (e.g., bromide) or used in coupling reactions. rsc.orgrsc.org

Molecular Engineering and Structural Integration of 2 2 Butyloctyl Thiophene

Incorporation into Donor-Acceptor (D-A) Conjugated Architectures

The versatility of 2-(2-butyloctyl)thiophene allows for its integration into a wide array of D-A conjugated systems. These architectures are fundamental to organic electronics, where the electronic interplay between the electron-donating and electron-accepting units governs the material's optoelectronic properties. The 2-butyloctylthiophene group is typically introduced as a solubilizing side chain on either the donor or acceptor component, or as a flanking unit to the main conjugated backbone.

Diketopyrrolopyrrole (DPP) Derivatives with this compound Moieties

Diketopyrrolopyrrole (DPP)-based materials are a prominent class of organic semiconductors known for their strong absorption in the visible and near-infrared regions and excellent charge carrier mobilities. beilstein-journals.org The incorporation of this compound into DPP-based polymers and small molecules is a common strategy to enhance their solubility and processability, which is often limited by the planar and rigid nature of the DPP core. beilstein-journals.org

In the realm of small molecule acceptors, DPP derivatives featuring 2-butyloctyl side chains have also been developed. For example, the synthesis of 5-(2,5-bis(2-butyloctyl)-3,6-dioxo-4-(thiophen-2-yl)-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrol-1-yl)thiophene-2-carbaldehyde (DPPCHO) demonstrates the use of 2-butyloctyl groups to solubilize the DPP core for further functionalization. rsc.orgrsc.org This approach allows for the creation of complex multi-armed DPP-based acceptors for organic solar cells. rsc.org

| Compound/Polymer Name | Key Features | Application |

| PBDTTT-DPP-C12 | Copolymer with 2-butyloctylthienothiophene units. gnu.ac.kr | Organic Solar Cells |

| DPPCHO | 2-butyloctyl functionalized DPP intermediate. rsc.orgrsc.org | Synthesis of multi-armed acceptors |

| PTTDPP-based copolymers | Copolymers with thieno[3,2-b]thiophene-flanked DPP units. acs.org | Organic Field-Effect Transistors |

Benzotriazole (B28993) (BTz) and Fluorinated Benzotriazole Systems Featuring this compound

Benzotriazole (BTz) and its fluorinated derivatives are important electron-accepting units used in the construction of D-A conjugated polymers for organic electronics. The incorporation of this compound into these systems is crucial for achieving good solubility and processability, which is often a challenge for rigid BTz-based polymers.

A key example is the synthesis of the monomer 2-(2-butyloctyl)-4,7-di(thiophen-2-yl)-2H-benzotriazole-5,6-dicarbonitrile (dTdCNBTz), where the 2-butyloctyl group is attached to the nitrogen atom of the benzotriazole unit. rsc.orgrsc.org This monomer has been copolymerized with benzo[1,2-b:4,5-b']dithiophene (BDT) units bearing 2-butyloctylthienyl side chains to yield the polymer P2. rsc.orgrsc.org The presence of the 2-butyloctyl groups in P2 significantly improved its solubility compared to a similar polymer with shorter 2-ethylhexyl side chains (P1), which was found to be poorly soluble. rsc.orgrsc.org This enhanced solubility allowed for the fabrication of organic photovoltaic (OPV) devices with promising efficiencies. rsc.org

Fluorination of the BTz unit, in conjunction with the use of 2-butyloctyl side chains, has been shown to be an effective strategy for tuning the electronic properties of the resulting polymers. The fluorine atoms lower the HOMO and LUMO energy levels, which can be beneficial for achieving high open-circuit voltages in solar cells. mdpi.com The combination of fluorination and 2-butyloctyl side chains allows for a fine-tuning of the polymer's electronic structure and morphology.

| Monomer/Polymer Name | Key Features | Application |

| dTdCNBTz | 2-(2-butyloctyl)-functionalized benzotriazole monomer. rsc.orgrsc.org | Synthesis of D-A copolymers |

| P2 | Copolymer of dTdCNBTz and BDT with 2-butyloctylthienyl side chains. rsc.orgrsc.org | Organic Photovoltaics |

| Fluorinated BTz Polymers | Polymers with fluorinated BTz units and 2-butyloctyl side chains. mdpi.comscholaris.ca | Organic Solar Cells |

Quinoxaline (B1680401) and Dithienoquinoxaline Frameworks with this compound Side Chains

Quinoxaline and its fused-ring derivative, dithienoquinoxaline, are electron-deficient heterocyclic compounds that are widely used as acceptor units in D-A conjugated polymers for organic field-effect transistors (OFETs) and organic solar cells. The incorporation of this compound side chains into these frameworks is a key strategy to ensure good solubility and processability, which is essential for device fabrication.

In one study, two quinoxaline-based polymers, PBT-dQxCN and PBT-uQxCN, were synthesized where the 2-butyloctyl chains were selectively incorporated into either the thiophene (B33073) bridges or the thiophene side groups of the quinoxaline unit. scilit.com This strategic placement of the 2-butyloctyl groups was found to have a significant impact on the molecular planarity and, consequently, the optical, electrochemical, and morphological properties of the polymers. scilit.com The polymer with the more planar conformation, PBT-uQxCN, exhibited a higher power conversion efficiency in non-fullerene acceptor-based solar cells. scilit.com

For dithienoquinoxaline-based systems, the monomer 6,9-bis(5-bromo-4-(2-butyloctyl)thiophen-2-yl)dithieno[3,2-f:2',3'-h]quinoxaline (DTQx-2BOThBr) has been developed. ossila.com This monomer features a planar and rigid dithienoquinoxaline core flanked by this compound units. The large 2-butyloctyl side chains enhance the solubility of the resulting polymers, while the rigid core promotes ordered π-π intermolecular stacking, which is beneficial for achieving high charge mobility. ossila.com

| Compound/Polymer Name | Key Features | Application |

| PBT-dQxCN / PBT-uQxCN | Quinoxaline-based polymers with strategically placed 2-butyloctyl chains. scilit.com | Organic Solar Cells |

| DTQx-2BOThBr | Dithienoquinoxaline monomer with this compound side chains. ossila.com | OFETs, Organic Solar Cells |

| PIQ | Indoloquinoxaline-based polymer with 2D conjugated backbone. mdpi.com | Organic Solar Cells |

Porphyrin Conjugates Incorporating Meso-Substituted this compound

Porphyrins are a class of naturally occurring and synthetic macrocyclic compounds that have found applications in various fields, including organic electronics, due to their strong absorption in the visible region and their ability to participate in energy and electron transfer processes. beilstein-journals.org The incorporation of this compound at the meso positions of the porphyrin ring is a strategy to enhance their solubility and modulate their electronic properties for applications in organic photovoltaics.

Research on meso-substituted porphyrins has shown that the introduction of two 2-butyloctyl groups on the thiophene substituent can lead to a significant red-shift of the Q-band in the absorption spectrum. ajrconline.org This indicates that the butyloctyl groups not only suppress dye aggregation but also extend the absorption to longer wavelengths. ajrconline.org For example, a porphyrin donor, Pzn-DPP-P-F, fabricated from a meso-substituted 2-(2-butylhexyl)thiophene, demonstrated improved performance in organic photovoltaic devices, achieving a higher power conversion efficiency compared to unsubstituted analogues. ajrconline.org

Furthermore, the synthesis of trans-A2B2 porphyrins and benzoporphyrins with thiophene-based meso-substituents allows for a systematic study of the effects of these substituents on the photophysical and electrochemical properties of the macrocycles. nih.govresearchgate.net The presence of polymerizable units like thiophene on the porphyrin catalyst molecules is crucial for creating conjugated polymers for applications such as the electrochemical reduction of carbon dioxide. nih.gov

| Compound/System | Key Features | Application |

| Pzn-DPP-P-F | Porphyrin donor with meso-substituted 2-(2-butylhexyl)thiophene. ajrconline.org | Organic Photovoltaics |

| trans-A2B2 Porphyrins | Porphyrins with thiophene-based meso-substituents. nih.govresearchgate.net | Electrocatalysis |

| β-meso directly linked porphyrin–corrole hybrids | Hybrid compounds with potential for photovoltaic applications. beilstein-journals.org | Photovoltaics, Medicine |

Rhodanine-Terminated Small Molecules with 2-(2-Butyloctyl) Side Chains

Rhodanine (B49660) and its derivatives are commonly used as electron-accepting end-groups in the design of non-fullerene acceptors (NFAs) for organic solar cells. The incorporation of 2-(2-butyloctyl) side chains onto the rhodanine moiety is a key strategy to modulate the solubility, crystallinity, and film morphology of these small molecules, which in turn affects the performance of the corresponding solar cell devices.

Several studies have focused on synthesizing A-D-A (acceptor-donor-acceptor) type small molecules where the rhodanine end-groups are functionalized with different alkyl chains, including the 2-butyloctyl group. For example, a series of small molecules, T-2FB-T-ORH, T-2FB-T-BORH, and T-2FB-T-HDRH, were synthesized with a thiophene-flanked difluorobenzene core and rhodanine end-groups bearing octyl, 2-butyloctyl, and 2-hexyldecyl chains, respectively. mdpi.com While the optical properties of these molecules were similar, their crystallinity and solubility were significantly different, highlighting the importance of the alkyl side chain in controlling the material's physical properties. mdpi.com

In another study, two non-fullerene small molecules, TBTT-BORH and TBTT-ORH, were developed with a thiophene-benzothiadiazole-thiophene (TBTT) core and rhodanine end-groups substituted with 2-butyloctyl and octyl chains, respectively. acs.orgnih.govacs.org The difference in the alkyl groups was found to strongly influence the intermolecular aggregation in the film state. acs.orgnih.govacs.org The 2-butyloctyl group in TBTT-BORH led to weaker molecular aggregation compared to the octyl group in TBTT-ORH, which has implications for the blend morphology and device performance in organic solar cells. nih.gov

| Compound Name | Key Features | Application |

| T-2FB-T-BORH | A-D-A small molecule with 2-butyloctyl substituted rhodanine end-groups. mdpi.comresearchgate.net | Organic Solar Cells |

| TBTT-BORH | Non-fullerene acceptor with a TBTT core and 2-butyloctyl rhodanine end-groups. acs.orgnih.govacs.org | Organic Solar Cells |

| Y6-R | Asymmetric small molecule acceptor with a rhodanine-terminated inner side-chain. nih.gov | Organic Solar Cells |

Cyclopenta[c]thiophene-4,6(5H)-dione Based Polymers with 2-(2-Butyloctyl)oxy Side Chains

Cyclopenta[c]thiophene-4,6(5H)-dione (CPDT) is an electron-accepting building block that has been utilized in the synthesis of low-bandgap conjugated polymers for organic solar cells. The incorporation of alkoxy side chains, such as 2-(2-butyloctyl)oxy, onto the CPDT unit or other parts of the polymer backbone is a strategy to enhance solubility and tune the electronic properties of the resulting materials.

While direct examples of CPDT-based polymers with 2-(2-butyloctyl)oxy side chains are not prevalent in the provided context, the general principle of using bulky, branched alkyl or alkoxy side chains to improve the processability of CPDT-containing polymers is well-established. For instance, the homopolymer of thiophene-capped 5,5-bis(hexyloxy)-5,6-dihydro-4H-cyclopenta[c]thiophene (DHTCPT) was synthesized, demonstrating the use of alkoxy chains for solution processability. d-nb.info

In a related context, polymers based on indandione derivatives, which share structural similarities with CPDT, have been synthesized with hexylthiophene side chains. researchgate.net These polymers, such as TIND-HT-BDT, have a donor-acceptor configuration and are designed as donor materials for polymer solar cells. researchgate.net The use of such side chains is crucial for achieving the desired solubility and morphology for efficient device performance. The principles guiding the use of alkyl and alkoxy side chains in these systems are directly applicable to the design of novel CPDT-based polymers incorporating the 2-(2-butyloctyl)oxy group for enhanced performance in organic electronics.

| Polymer/Monomer Family | Key Features | Application |

| DHTCPT Homopolymer | Solution-processable homopolymer with hexyloxy side chains. d-nb.info | Optoelectronic and Electrochromic Devices |

| TIND-HT-BDT | Indandione-based polymer with hexylthiophene side chains. researchgate.net | Polymer Solar Cells |

| IND-based Conjugated Polymers | Medium bandgap polymers with varied π-bridges and side chains. nih.gov | Polymer Solar Cells |

Benzodithiophene (BDT) Co-polymers with this compound Substitutions

The integration of this compound as a substituent in benzodithiophene (BDT)-based co-polymers is a key strategy in the development of materials for organic photovoltaic applications. BDT is a well-regarded electron-rich monomer known for its structural rigidity, planarity, and extended π-conjugation, which facilitates efficient charge transport. beilstein-journals.org The addition of alkylthiophene side chains, such as this compound, serves to enhance the solubility of the resulting polymers in common organic solvents, a crucial factor for solution-based processing of organic solar cells. beilstein-journals.orgcore.ac.uk

In one study, two high bandgap co-polymers, PTzBDT-1 and PTzBDT-2, were synthesized for comparative analysis. core.ac.uk Both polymers incorporated a 5,6-difluoro-2H-benzo[d] beilstein-journals.orgrsc.orgresearchgate.nettriazole (Tz) unit with an asymmetrically branched alkyl side chain. The key difference lay in the BDT monomer: PTzBDT-1 was substituted with octylthienyl groups, while PTzBDT-2 featured dihexylthienyl side groups. core.ac.uk The synthesis was achieved through a palladium-catalyzed Stille cross-coupling reaction between the respective BDT and Tz monomers. beilstein-journals.orgcore.ac.uk

Another area of investigation involves the use of this compound in conjunction with BDT and other acceptor units. For instance, a co-polymer was synthesized using a BDT monomer and 4,7-bis(5-bromothiophen-2-yl)-2-(2-butyloctyl)-5,6-difluoro-2H-benzo[d] beilstein-journals.orgrsc.orgresearchgate.nettriazole. beilstein-journals.org This highlights the versatility of the this compound moiety in creating a diverse range of BDT-based co-polymers with tailored properties.

Furthermore, research has explored the development of BDT-thiophene co-polymers featuring conjugated side chains with electron-withdrawing units like ethylrhodanine and 2,4-thiazolidinedione. researchgate.net While the specific use of this compound is not explicitly detailed in this context, it represents a potential avenue for further functionalization to optimize the electronic and physical properties of these materials. The overarching goal of these synthetic efforts is to fine-tune the optoelectronic and photovoltaic characteristics of the polymers by modifying the side chains on the BDT core. core.ac.uk

Thiadiazoloquinoxaline Conjugated Systems with this compound Moieties

Thiadiazoloquinoxaline (TQ)-based conjugated systems incorporating this compound moieties have been investigated for their potential in organic electronics, particularly in organic field-effect transistors (OFETs). researchgate.net While much of the research has centered on TQ-thiophene hybrid polymers, there is growing interest in small molecule donor-acceptor (D-A) systems containing these components. researchgate.net

In a notable study, a series of novel TQ derivatives were synthesized with thiophene units attached to the TQ core. researchgate.net Although the specific use of this compound is not explicitly mentioned in this particular work, the research provides a foundational framework for its inclusion. The study highlights that the introduction of thiophene units with varying steric bulk can significantly impact the packing mode and, consequently, the charge transport performance of the resulting materials. researchgate.net For instance, a bulkier substituent was found to lead to a looser packing arrangement and a larger π-π distance, which in turn reduced the material's charge carrier mobility. researchgate.net

This finding is particularly relevant to the incorporation of the 2-(2-butyloctyl) group, as its branched structure would be expected to influence the intermolecular interactions and solid-state morphology. The primary synthetic strategy for these systems often involves attaching the thiophene derivatives to the TQ core, creating D-A-D type structures. mdpi.com The electron-donating nature of the thiophene units complements the electron-accepting TQ core, facilitating intramolecular charge transfer (ICT), a desirable characteristic for many organic electronic applications. researchgate.netmdpi.com

Further research has explored the synthesis of TQ-based polymers for near-infrared (NIR) applications, where the TQ unit is copolymerized with various donor segments. researchgate.net While these studies have often employed other thiophene derivatives, the principles of tuning the polymer's bandgap and solubility through side-chain engineering are directly applicable to systems incorporating this compound. The overarching goal is to create solution-processable materials with optimized electronic properties for use in devices like OFETs and NIR photodetectors. researchgate.netresearchgate.net

Phthalhydrazide-Functionalized Molecules Featuring this compound

Phthalhydrazide (B32825) (PH)-functionalized molecules have garnered attention due to their ability to self-assemble into well-ordered structures through hydrogen bonding. rsc.org This property is particularly interesting for applications in organic electronics, where molecular organization is crucial for efficient charge transport. The incorporation of this compound into these molecules is a strategic approach to enhance their solubility and processability, which are essential for device fabrication. rsc.org

In a recent study, a novel molecule, iQPH-BO, was synthesized by fusing a quinoxaline ring to a central phthalhydrazide core and attaching this compound units. rsc.org The synthesis involved a Stille coupling reaction to connect the this compound moieties, followed by a condensation reaction with hydrazine (B178648) monohydrate to form the phthalhydrazide group. rsc.org The extended π-conjugation provided by the quinoxaline fusion, combined with the solubility imparted by the 2-(2-butyloctyl) side chains, resulted in a molecule with a desirable optical gap for organic photovoltaic (OPV) applications. rsc.org

The research highlighted the role of the phthalhydrazide group in promoting one-dimensional organization through the formation of trimeric rosettes via lactam-lactim tautomerization. rsc.org This self-assembling behavior, driven by hydrogen bonding, is a key feature of PH-functionalized materials. The study also noted the presence of intramolecular hydrogen bonding between a thiophene proton and a nitrogen atom on the quinoxaline ring, which was observed as a broadened peak in the 1H NMR spectrum in certain solvents. rsc.org This interaction further influences the conformation and properties of the molecule.

To facilitate solid-state characterization and solution processing, a comparator molecule, QPMe-BO, was also synthesized with 2-butyloctyl (BO) side chains. rsc.org The inclusion of these bulky, branched alkyl groups is a common strategy to improve the solubility of conjugated molecules without significantly altering their electronic properties. The research underscores the importance of a multi-faceted design approach, where different molecular components are chosen to control π-conjugation, planarity, thermal stability, and solubility. rsc.org

Thieno[2',3':5,6]pyrido[3,4-g]thieno[3,2-c]isoquinoline Derivatives

Thieno[2',3':5,6]pyrido[3,4-g]thieno[3,2-c]isoquinoline derivatives, particularly those functionalized with 2-(2-butyloctyl) groups, have been synthesized and investigated as electron-accepting polymers for all-polymer solar cells. acs.org These complex heterocyclic structures are designed to create materials with specific electronic and physical properties suitable for organic photovoltaic applications.

A key example is the synthesis of two isomeric cyclic amide monomers: 4,10-bis(2-butyloctyl)-thieno[2′,3′:5,6]pyrido[3,4-g]thieno-[3,2-c]isoquinoline-5,11-dione (TPTI) and 5,11-bis(2-butyloctyl)-thieno[2′,3′:4,5]pyrido[2,3-g]thieno[3,2-c]quinoline-4,10-dione (TPTQ). acs.org These monomers were designed as weak electron-accepting (WA) units. The 2-(2-butyloctyl) side chains were incorporated to ensure good solubility of the resulting polymers, a critical factor for solution-based processing of solar cells.

These WA monomers were then copolymerized with strong electron-accepting (SA) monomers, such as a difluorinated version of TPTQ (FTPTQ) and a perylene (B46583) diimide (PDI) monomer, to create polymers with either a WA-SA or SA-SA alternating structure. acs.org This molecular design strategy allows for the tuning of the polymer's electronic energy levels and absorption characteristics.

The research demonstrated that the polymer PQP, which incorporates the TPTQ monomer, exhibited the best photovoltaic performance among the synthesized materials. acs.org When blended with the donor polymer PTB7-Th, the PQP-based solar cell achieved a power conversion efficiency (PCE) of 3.52%. acs.org The study also highlighted the importance of morphology control, showing that the use of a co-solvent like 1-chloronaphthalene (B1664548) (CN) could improve the ordering of the polymer films and lead to more favorable phase separation between the donor and acceptor materials. acs.org This resulted in significant improvements in the short-circuit current (Jsc) and fill factor (FF) of the solar cells. acs.org

Benzo[1,2-c:4,5-c']bisbeilstein-journals.orgrsc.orgmdpi.comthiadiazole-based Conjugates

A specific example of such a conjugate is 4,4'-Benzo[1,2-c:4,5-c']bis beilstein-journals.orgrsc.orgmdpi.comthiadiazole-4,8-diyldi-5,2-[3-(2-butyloctyl)thiophene]-diyl)bis[N,N-bis[4-phenyl] benzenamine. sunatech.com This molecule features a central BBT acceptor unit flanked by 3-(2-butyloctyl)thiophene (B1168914) linkers, which are in turn connected to triphenylamine (B166846) donor groups, forming a donor-acceptor-donor (D-A-D) architecture. mdpi.comsunatech.com This design facilitates intramolecular charge transfer, which is crucial for the material's optoelectronic properties. The 2-(2-butyloctyl) group on the thiophene ring is essential for rendering the molecule soluble in organic solvents, enabling its use in solution-processed devices.

Research has also explored the use of BBT derivatives in combination with other thiophene-containing units for NIR electroluminescence. mdpi.com For instance, a triazolobenzothiadiazole-based emitter, 6-(2-butyloctyl)-4,8-bis(5′-(2-butyloctyl)-[2,2′-bithiophen]-5-yl)-1H- beilstein-journals.orgrsc.orgresearchgate.nettriazolo[4′,5′:4,5]benzo[1,2-c] beilstein-journals.orgrsc.orgmdpi.comthiadiazole (M33), was developed. mdpi.com While this molecule contains a more complex fused ring system, it demonstrates the utility of the 2-(2-butyloctyl) group in solubilizing large, planar aromatic structures. The electroluminescence of this material peaked at 840 nm, showcasing its potential for NIR applications. mdpi.com

The synthesis of these complex molecules typically involves cross-coupling reactions to connect the various aromatic and heterocyclic building blocks. The choice of the this compound unit is a key aspect of the molecular engineering process, allowing for the fine-tuning of the material's physical properties without compromising its electronic function.

Thiophene-Phenylene-Thiophene Fused Bislactam Copolymers

Thiophene-phenylene-thiophene (TPT) fused bislactam-based copolymers are a class of donor-acceptor (D-A) conjugated polymers that have been synthesized and characterized for their potential in organic field-effect transistors (OFETs). researchgate.net The introduction of this compound into these polymer structures is a key strategy for enhancing solubility and influencing the material's electronic properties and solid-state packing.

One area of research has focused on the synthesis of new D-A copolymers using a thiophene-phenylene-thiophene fused bislactam as the acceptor unit and various thiophene-based donors. researchgate.net The polymerization is often carried out using direct arylation polycondensation, a method that is advantageous over traditional cross-coupling reactions as it reduces the number of synthetic steps and avoids the use of toxic organometallic intermediates. researchgate.net This approach allows for the creation of regioselective polymers, particularly when using β-substituted thiophene derivatives. researchgate.net

While the direct incorporation of this compound is not explicitly detailed in all studies, the principles of side-chain engineering are central to this research. The choice of alkyl side chains on the thiophene units is crucial for tuning the solubility and processability of the polymers, which in turn affects the performance of devices fabricated from them. For instance, the use of solubilizing groups like tri(2-butyloctyl)silyl has been shown to be highly effective in creating liquid luminescent thiophene/phenylene co-oligomers with low glass transition temperatures and suppressed molecular aggregation. rsc.org

In a related study, TPT-based random copolymers were synthesized via Stille coupling, incorporating different acceptor units such as 2,3-bis(4-(2-ethylhexyloxy)phenyl)-5,8-bis[5'-bromo-dithien-2-yl-quinoxalines] (DTQ) and 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethyl-hexyl)-pyrrolo[3,4-c]-pyrrole-1,4-dione (DPP). psu.edu The resulting polymers exhibited good hole mobilities in OFETs and showed promise in polymer solar cells. psu.edu These findings underscore the versatility of the TPT architecture and the importance of the solubilizing side chains in achieving desirable material properties. The incorporation of this compound into such TPT-based systems represents a logical step in the ongoing effort to develop high-performance organic electronic materials.

Side Chain Engineering Principles Utilizing 2-(2-Butyloctyl) Substituents

The strategic incorporation of alkyl side chains onto the backbones of conjugated polymers and small molecules is a cornerstone of molecular engineering in organic electronics. These substituents are not merely passive solubilizers; they critically influence the material's processability, solid-state morphology, and ultimate electronic performance. The 2-butyloctyl group, a branched alkyl chain, is frequently employed to strike a precise balance between solubility and intermolecular organization. Its unique steric profile allows for fine-tuning of material properties, which is essential for fabricating high-performance devices from solution.

Comparative Analysis of Branched vs. Linear Alkyl Chains

The choice between branched and linear alkyl side chains represents a fundamental decision in the design of organic semiconducting materials, with each configuration imparting distinct structural and electronic characteristics. Branched chains, such as 2-butyloctyl, are introduced to modulate intermolecular aggregation and crystallinity, which are often enhanced by the planarity and packing efficiency of linear chains. mdpi.comnih.gov

The primary role of a branched structure is to introduce steric hindrance that disrupts the otherwise ordered packing of conjugated backbones. nih.govrsc.org This disruption reduces strong intermolecular interactions and can prevent excessive aggregation, which is a common issue with highly planar molecules substituted with linear alkyl chains. rsc.orgfrontiersin.org A direct comparison of two nonfullerene small molecules, TBTT-BORH (with a branched 2-butyloctyl side chain) and TBTT-ORH (with a linear octyl side chain), revealed that the linear-chained TBTT-ORH exhibited stronger molecular aggregation behavior. nih.govacs.org This is further evidenced by thermal analysis, where the introduction of the bulkier 2-butyloctyl group lowered both the melting and crystallization temperatures, indicating a reduction in molecular crystallinity compared to its linear counterpart. nih.govacs.org

Similarly, a study on diketopyrrolopyrrole (DPP)-based polymers showed that the version with linear side chains exhibited stronger aggregation, as indicated by a more significant red-shift in the UV-Vis absorption spectrum when transitioning from solution to a thin film state. frontiersin.org While strong aggregation is often pursued for efficient charge transport between molecules, the excessive order promoted by linear chains can sometimes lead to poor solubility and processing challenges. frontiersin.orgnih.gov There exists a critical trade-off between material solubility and the insulating nature of the alkyl content. nih.gov The bulkiness of branched chains like 2-butyloctyl helps to mitigate excessive self-aggregation, which can otherwise lead to large, poorly mixed domains in blend films and diminish device performance. mdpi.com

| Property | TBTT-BORH | TBTT-ORH | Reference |

| Side Chain | 2-butyloctyl (branched) | n-octyl (linear) | nih.govacs.org |

| Melting Temp (Tm) | 183 °C | 220 °C | nih.govacs.org |

| Crystallization Temp (TCr) | 111 °C | 174 °C | nih.govacs.org |

| Aggregation Behavior | Suppressed aggregation | Stronger aggregation | nih.govacs.org |

A comparative table of physical properties for small molecules with branched (TBTT-BORH) versus linear (TBTT-ORH) alkyl side chains.

Impact on Molecular Solubility and Solution Processability

The solubility of conjugated materials in common organic solvents is a prerequisite for their use in cost-effective, large-area solution-based fabrication techniques like spin-coating and printing. mdpi.comnih.gov The 2-butyloctyl substituent significantly enhances solubility, thereby improving solution processability. nih.govacs.org This is achieved because the bulky, branched nature of the 2-butyloctyl group effectively disrupts intermolecular packing, reducing the cohesive energy of the solid-state and allowing solvent molecules to intercalate more easily. nih.govlnu.edu.cn

Improved solubility directly influences the synthesis of polymeric materials. In many polymerization reactions, polymers with branched side chains can achieve higher molecular weights. rsc.orgfrontiersin.org This is because the enhanced solubility prevents the growing polymer chains from precipitating out of the reaction medium prematurely, allowing for longer chain propagation. rsc.org For example, in a comparison of two DPP-based polymers, the version with branched side chains attained a higher molecular weight, a phenomenon attributed to its improved solubility during synthesis compared to its linear-chain counterpart. frontiersin.org

The choice and size of the branched alkyl chain are critical. In the development of polymers based on indolocarbazole, researchers found that replacing a 2-ethylhexyl group with a larger 2-butyloctyl group improved the polymer's solubility, although it remained soluble only in hot dichlorobenzene. lnu.edu.cn A further increase to an even larger 2-hexyldecyl chain was necessary to achieve good solubility in chlorinated solvents at room temperature. lnu.edu.cn This demonstrates a clear correlation between the size of the branched side chain and the resulting solubility. In another example, a polymer known as P2, which incorporated a 2-butyloctyl chain, was found to be significantly more soluble than a similar polymer, P1, which featured a shorter alkyl chain. rsc.org This enhanced solubility is crucial for creating uniform, high-quality films, as it prevents excessive aggregation during the film-drying process. dntb.gov.uamdpi.com The use of 2-butyloctyl substituents was also key to achieving solution-processable, high molecular weight PTDPP-DTB polymers. acs.org

| Polymer System | Side Chain | Solubility Characteristics | Reference |

| Indolocarbazole-based | 2-ethylhexyl | Very poor solubility in organic solvents | lnu.edu.cn |

| 2-butyloctyl | Improved; soluble in hot dichlorobenzene | lnu.edu.cn | |

| 2-hexyldecyl | Good; soluble in chloroform (B151607), chlorobenzene (B131634) at room temp. | lnu.edu.cn | |

| BTz-BDT Copolymers | 2-ethylhexylthienyl (on BDT) | Low solubility (Polymer P1) | rsc.org |

| 2-butyloctylthienyl (on BDT) | Improved solubility (Polymer P2) | rsc.org |

A table demonstrating the impact of different alkyl side chains on the solubility of various polymer systems.

Table of Mentioned Compounds

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | This compound |

| TBTT-BORH | Thiophene–benzothiadiazole–thiophene core flanked with 2-butyloctyl-substituted rhodanine |

| TBTT-ORH | Thiophene–benzothiadiazole–thiophene core flanked with n-octyl-substituted rhodanine |

| DPP-based polymers | Polymers based on diketopyrrolopyrrole |

| P(InCzTh2BTD) | Copolymer of indolocarbazole and benzothiadiazole-cored oligothiophene |

| T-2FB-T-BORH | Thiophene-flanked difluorobenzene core with 2-butyloctyl-substituted rhodanine end groups |

| T-2FB-T-ORH | Thiophene-flanked difluorobenzene core with n-octyl-substituted rhodanine end groups |

| T-2FB-T-HDRH | Thiophene-flanked difluorobenzene core with 2-hexyldecyl-substituted rhodanine end groups |

| P1 (BTz-BDT copolymer) | Copolymer of benzo[d] rsc.orgCurrent time information in Bangalore, IN.rsc.orgtriazole and benzo[1,2-b:4,5-b′]dithiophene with 2-ethylhexylthienyl side chains |

| P2 (BTz-BDT copolymer) | Copolymer of benzo[d] rsc.orgCurrent time information in Bangalore, IN.rsc.orgtriazole and benzo[1,2-b:4,5-b′]dithiophene with 2-butyloctylthienyl side chains |

| PTDPP-DTB polymers | Polymers of thienyl-diketopyrrolopyrrole and 1,4-di(thiophen-2-yl)buta-1,3-diyne |

Electronic Structure and Frontier Molecular Orbital Analysis

Characteristics of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) in 2-(2-Butyloctyl)thiophene Derivatives

The HOMO and LUMO energy levels of conjugated polymers dictate their charge injection/extraction properties and their open-circuit voltage in organic solar cells. In polymers incorporating the this compound moiety, these levels are influenced by the molecular structure of the repeating units.

The introduction of the this compound group itself primarily enhances solubility, but its electronic contribution is often considered in the context of the larger conjugated system it is part of. For instance, in copolymers, the HOMO and LUMO levels are a result of the molecular orbital hybridization between the donor and acceptor units. psu.edu The HOMO level is often associated with the electron-donating unit, while the LUMO level is linked to the electron-accepting unit. psu.edu

For example, in copolymers based on benzo[1,2-b:4,5-b']dithiophene (BDT) and benzotriazole (B28993) (Tz), the number of alkyl chains on the aromatic side groups can influence the solid-state organization, which in turn affects the HOMO and LUMO energy levels. beilstein-journals.org Deeper HOMO levels are often desirable as they can lead to higher open-circuit voltages in solar cells. beilstein-journals.orgresearchgate.net Chlorination of the benzothiadiazole unit in such polymers has been shown to effectively lower the HOMO energy levels. researchgate.net

The planarity and rigidity of the polymer backbone also play a crucial role. More planar structures, which can be promoted by fused ring systems like dithieno[3,2-f:2′,3′-h]quinoxaline, facilitate ordered π-π intermolecular stacking, leading to higher charge mobility. ossila.com The spatial distribution of the HOMO is often delocalized along the entire polymer backbone, while the LUMO may be more localized on the electron-accepting units, which is essential for efficient charge transfer. mdpi.com

Table 1: HOMO and LUMO Energy Levels of Selected Polymers Containing this compound or Related Alkylthiophene Derivatives

| Polymer | Donor Unit | Acceptor Unit | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| P21 | Tetrathienoanthracene with 2-butyloctyl side chain | Thieno[3,4-b]thiophene (B1596311) | - | - | - |

| PT-ODTTBT | Thiophene (B33073) | 3-(2-octyldodecyl)thieno[3,2-b]thiophene & Difluorobenzothiadiazole | -5.03 | -2.88 | - |

| PTT-ODTTBT | Thieno[3,2-b]thiophene | 3-(2-octyldodecyl)thieno[3,2-b]thiophene & Difluorobenzothiadiazole | -5.01 | -2.91 | - |

| PBDTS-TZNT | Benzo[1,2-b:4,5-b']dithiophene with 2-butylhexylthio-thiophene side chains | Naphtho[1,2-c:5,6-c]bis(2-octyl- whiterose.ac.ukmdpi.comresearchgate.nettriazole) | -5.39 | - | ~2.0 |

| PBDTSF-TZNT | Fluorinated Benzo[1,2-b:4,5-b']dithiophene with 2-butylhexylthio-thiophene side chains | Naphtho[1,2-c:5,6-c]bis(2-octyl- whiterose.ac.ukmdpi.comresearchgate.nettriazole) | -5.45 | - | ~2.0 |

| PTzBDT-1 | Benzo[1,2-b:4,5-b']dithiophene with n-octyl side chain | Benzotriazole | -5.94 | - | - |

| PTzBDT-2 | Benzo[1,2-b:4,5-b']dithiophene with n-hexyl side chains | Benzotriazole | -5.86 | - | - |

| Chlorinated Polymer (PCDTBTCl) | Benzo[1,2-b:4,5-b]dithiophene | Chlorinated Benzothiadiazole | -5.50 | - | - |

Note: The data presented is based on available research and may vary depending on the specific measurement techniques and conditions. beilstein-journals.orgresearchgate.netmdpi.commdpi.comnih.gov

Intramolecular Charge Transfer (ICT) Mechanisms in Conjugated Systems

Intramolecular charge transfer (ICT) is a fundamental process in donor-acceptor (D-A) conjugated polymers, where an electron is transferred from the electron-rich donor unit to the electron-deficient acceptor unit upon photoexcitation. This process is crucial for the generation of charge carriers in organic photovoltaic devices. psu.edu

The efficiency of ICT is heavily dependent on the electronic coupling between the donor and acceptor moieties. In polymers containing this compound, the thiophene unit often acts as part of the donor block or as a π-bridge connecting the donor and acceptor units. The introduction of acetylene (B1199291) linkers between donor and acceptor units has been explored to extend the conjugation and enhance the resonance effect, leading to efficient intramolecular charge separation. whiterose.ac.uk

The absorption spectra of these D-A copolymers typically show a broad absorption band in the visible or near-infrared region, which is attributed to the ICT between the donor and acceptor building blocks. mdpi.com The energy of this ICT band is directly related to the energy gap of the polymer. Ultrafast charge transfer in thiophene-based polymers can occur on a femtosecond timescale, with the dominant mechanism being electron delocalization along the polymer chain. rsc.org

Modulating Band Gap Characteristics through Molecular Design

The energy band gap (the difference between the HOMO and LUMO energy levels) is a critical parameter that determines the absorption spectrum of a conjugated polymer. mdpi.comcut.ac.cy For solar cell applications, a narrow band gap is often desired to maximize the absorption of the solar spectrum. mdpi.com The band gap of polymers containing this compound can be systematically tuned through various molecular design strategies.

One effective approach is the copolymerization of electron-donating and electron-accepting monomers. psu.edu By carefully selecting the donor and acceptor units, the HOMO and LUMO levels can be independently controlled, thus tuning the band gap. For example, incorporating strong electron-withdrawing units like benzothiadiazole (BT) derivatives can significantly lower the LUMO level and reduce the band gap. whiterose.ac.uk

Computational Chemistry Approaches for Electronic Structure Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the electronic structure of conjugated polymers. researchgate.netmdpi.com DFT calculations can provide valuable insights into the geometries, frontier molecular orbital energies (HOMO and LUMO), and electronic transitions of these complex molecules. researchgate.net

For polymers incorporating the this compound unit, computational studies are often used to:

Predict HOMO and LUMO energy levels: These calculations help in the rational design of new materials with desired electronic properties. mdpi.comrsc.org

Visualize the distribution of frontier molecular orbitals: This allows for an understanding of the charge distribution in the ground and excited states and the nature of the ICT process. mdpi.com

Simulate absorption spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions and predict the absorption spectra of the polymers, which can then be compared with experimental data. researchgate.net

Investigate the effect of molecular structure on electronic properties: DFT can be used to systematically study how changes in the monomer units, side chains, or polymer conformation affect the electronic structure and band gap. rsc.orgresearchgate.net

To reduce computational cost, the long alkyl chains like 2-butyloctyl are often simplified to shorter alkyl chains (e.g., methyl groups) in the calculations, as they are not expected to significantly alter the electronic structure of the conjugated backbone. researchgate.netrsc.org These computational approaches, in conjunction with experimental synthesis and characterization, provide a powerful platform for the development of new and efficient organic electronic materials. researchgate.net

Table of Compound Names

| Abbreviation / Name | Full Chemical Name |

| This compound | This compound |

| BDT | Benzo[1,2-b:4,5-b']dithiophene |

| Tz | Benzotriazole |

| BT | Benzothiadiazole |

| P21 | Polymer with tetrathienoanthracene and thieno[3,4-b]thiophene units |

| PT-ODTTBT | Poly[thiophene-alt-3-(2-octyldodecyl)thieno[3,2-b]thiophene-alt-5,6-difluorobenzo[c] whiterose.ac.ukmdpi.comresearchgate.netthiadiazole] |

| PTT-ODTTBT | Poly[thieno[3,2-b]thiophene-alt-3-(2-octyldodecyl)thieno[3,2-b]thiophene-alt-5,6-difluorobenzo[c] whiterose.ac.ukmdpi.comresearchgate.netthiadiazole] |

| PBDTS-TZNT | Poly[4,8-bis(5-(2-butylhexylthio)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl-alt-naphtho[1,2-c:5,6-c]bis(2-octyl- whiterose.ac.ukmdpi.comresearchgate.nettriazole)] |

| PBDTSF-TZNT | Poly[4,8-bis(4-fluoro-5-(2-butylhexylthio)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl-alt-naphtho[1,2-c:5,6-c]bis(2-octyl- whiterose.ac.ukmdpi.comresearchgate.nettriazole)] |

| PTzBDT-1 | Polymer of benzotriazole and benzo[1,2-b:4,5-b']dithiophene with an n-octyl side chain |

| PTzBDT-2 | Polymer of benzotriazole and benzo[1,2-b:4,5-b']dithiophene with n-hexyl side chains |

| PCDTBTCl | Poly[N-9''-hepta-decanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] derivative with chlorine substitution |

| DTQx | Dithieno[3,2-f:2′,3′-h]quinoxaline |

Optical Spectroscopy and Optoelectronic Response

Ultraviolet-Visible (UV-Vis) Absorption Characteristics in Solution and Film States

The UV-Visible (UV-Vis) absorption properties of materials incorporating the 2-(2-butyloctyl)thiophene moiety are fundamental to their function in optoelectronic devices. These characteristics are highly dependent on the physical state of the material, whether in a dilute solution or as a solid thin film.

In solution, polymers containing this compound often exhibit distinct absorption profiles. For instance, a polymer with butyloctyl/ethylhexyl side chains, PTz-BO, was found to have a higher absorption coefficient in solution compared to a similar polymer with linear n-undecyl chains. mdpi.comencyclopedia.pub However, this trend can be inverted in the solid state. The PTz-BO polymer showed a narrower absorption range in thin film form than its linear-chain counterpart. mdpi.comencyclopedia.pub This behavior is often linked to the degree of intermolecular aggregation. Materials with branched side chains like 2-butyloctyl tend to show a reduced propensity for forming π-aggregates in solution compared to those with linear chains. mdpi.comencyclopedia.pub

When cast into thin films, these materials typically display a red-shift in their absorption maxima compared to their solution spectra. This bathochromic shift is indicative of stronger interchain interactions and a more ordered arrangement of the polymer backbones in the solid state. For example, polymers PTzBDT-1 and PTzBDT-2 showed absorption maxima that shifted to longer wavelengths in film form, with optical bandgaps calculated to be around 1.92-1.95 eV. beilstein-journals.org Similarly, the monomer 2,5-bis(2-butyloctyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (BO-DPPT) has an optical bandgap of 2.16 eV, calculated from its absorption onset at 572 nm. cambridge.org In some cases, such as with certain quinoidal naphthodithiophenedione-based triads, a significant blue-shift is observed when moving from solution to the solid state, indicating a change in molecular conformation and packing. acs.org

The specific molecular architecture plays a crucial role. Donor-acceptor-donor (D-A-D) type oligomers and polymers often exhibit broad absorption bands due to intramolecular charge-transfer interactions. beilstein-journals.org For example, a small molecule based on a thiazolothiazole core, DTTz-DTBTT, presented an absorption peak at 535 nm in a chloroform (B151607) solution. researchgate.net

Table 1: UV-Vis Absorption Data for this compound-Based Materials

| Compound/Polymer | State | λmax (nm) | Absorption Onset (nm) | Optical Bandgap (eV) | Citation |

|---|---|---|---|---|---|

| PTzBDT-1 | Solution (chlorobenzene) | 550, 598 | 633 | 1.96 | beilstein-journals.org |

| PTzBDT-1 | Thin Film | 553, 598 | 646 | 1.92 | beilstein-journals.org |

| PTzBDT-2 | Solution (chloroform) | 530, 574 | 605 | 2.05 | beilstein-journals.org |

| PTzBDT-2 | Thin Film | 536, 580 | 636 | 1.95 | beilstein-journals.org |

| BO-DPPT | Not Specified | - | 572 | 2.16 | cambridge.org |

| Pzn-DPP-P-F | Not Specified | - | 825 | 1.50 | ajrconline.org |

| PNPDI | Not Specified | Broad | - | 1.47-2.45 | nih.gov |

| PECN | Not Specified | Broad | - | 1.47-2.45 | nih.gov |

Near-Infrared (NIR) Absorption Properties and Spectral Extension

A key feature of many advanced materials based on this compound is their ability to absorb light in the near-infrared (NIR) region of the electromagnetic spectrum. This property is highly desirable for applications such as organic photovoltaics (OPVs) and photodetectors, as it allows for the harvesting of a larger portion of the solar spectrum.

The extension of absorption into the NIR is typically achieved by designing molecules with low electronic bandgaps. This is often accomplished through a donor-acceptor (D-A) architectural strategy, where electron-rich (donor) and electron-poor (acceptor) units are combined within the same conjugated backbone. The this compound group can act as part of the donor segment in these systems.

Similarly, complex polymers containing 2-butyloctyl side chains, such as PNPDI and PECN, exhibit broad absorption that extends into the NIR region. nih.gov Another class of materials, donor-acceptor-donor (D-A-D) triads built with a highly electron-deficient naphthodithiophenedione acceptor core flanked by alkyl-thiophene units, also shows strong NIR absorption, with some achieving extremely small optical energy gaps as low as 0.72 eV. acs.org Furthermore, copolymers based on 6-(2-butyloctyl)-4,8-di(thiophen-2-yl)- mdpi.comencyclopedia.pubajrconline.orgtriazolo[4',5':4,5]benzo[1,2-c] mdpi.comajrconline.orgnih.govthiadiazole (TBTTT) have been developed as NIR emitters for polymer light-emitting diodes (PLEDs), with emission wavelengths reported at 885 nm and 909 nm. researchgate.netmdpi.com

Photoluminescence and Fluorescence Behavior of this compound-Based Materials

The emissive properties of materials containing this compound are critical for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. Photoluminescence (PL) and fluorescence behavior are strongly influenced by the molecular structure, substitution patterns, and solid-state packing.

Thiophene-based materials, including oligothiophenes and their derivatives, are known for their fluorescent properties. nih.govresearchgate.net Their emission can be tuned by altering the number of thiophene (B33073) rings and the nature of the side chains. nih.gov For instance, diketopyrrolopyrrole (DPP)-containing polymers can exhibit bright fluorescence, with emission maxima often in the red region of the spectrum (610-630 nm) and moderate fluorescence quantum yields ranging from 20% to 60%. beilstein-journals.org

In the solid state, the arrangement of molecules significantly affects fluorescence. The formation of H-aggregates, where molecules are packed in a co-facial arrangement, often leads to quenched or red-shifted emission compared to the isolated molecules in solution. polimi.it A copolymer containing 2-butyloctyl groups, PDCBT, was shown through temperature-dependent PL studies to arrange in an H-aggregation model in films. researchgate.net The use of bulky side chains, like 2-butyloctyl, can modulate these intermolecular interactions, sometimes preventing the strong quenching effects that are typical of H-aggregates. polimi.it

Table 2: Photoluminescence and Fluorescence Data for this compound-Based Materials

| Compound/Polymer | Property | Value | Citation |

|---|---|---|---|

| DPP-polyiminoarylenes | Emission Maxima | 610 - 630 nm | beilstein-journals.org |

| DPP-polyiminoarylenes | Fluorescence Quantum Yield | 20 - 60% | beilstein-journals.org |

| PNSW | Fluorescence Lifetime | 1.6 ns | nih.gov |

| PNTPD | Fluorescence Lifetime | 2.4 ns | nih.gov |

| PNPDI | Fluorescence Decay | 353 fs | nih.gov |

Thin Film Morphology, Microstructure, and Intermolecular Interactions

Impact of 2-(2-Butyloctyl) Side Chains on Film Formation and Crystallinity

This effect is evident when comparing molecules with BO side chains to those with linear or less bulky branched chains. For instance, in a study of nonfullerene small molecules, the molecule functionalized with a BO group (TBTT-BORH) exhibited a lower melting temperature (Tm) and crystallization temperature (Tcr) compared to its counterpart with a linear octyl chain (TBTT-ORH), indicating reduced crystallinity. nih.govacs.orgresearchgate.net This trade-off between solubility and crystallinity is a key consideration in molecular design; the side chain must be optimized to ensure the material is soluble enough for processing while still allowing for sufficient molecular ordering to facilitate efficient device performance. nih.gov While the BO group can lower intrinsic crystallinity, post-deposition treatments like solvent vapor annealing can effectively enhance molecular interaction and packing in the film state. nih.govacs.orgresearchgate.net

| Molecule | Side Chain | Melting Temp. (Tm) | Crystallization Temp. (Tcr) | Key Finding |

|---|---|---|---|---|

| TBTT-BORH | 2-Butyloctyl (BO) | 183 °C | 111 °C | Bulky BO side chain reduces intermolecular interaction, lowering crystallinity and improving solubility. nih.govacs.org |

| TBTT-ORH | n-Octyl | 220 °C | 174 °C | Linear side chain allows for stronger molecular aggregation and higher crystallinity. nih.govacs.org |

Analysis of π-π Stacking Interactions and Resultant Charge Transport Pathways

Charge transport in conjugated organic materials occurs primarily through the overlap of π-orbitals between adjacent molecules, an interaction known as π-π stacking. The distance between stacked aromatic cores is a critical parameter influencing charge mobility. The 2-(2-butyloctyl) side chain plays a crucial role in modulating this distance.

Systematic studies have shown that the size of the branched alkyl side chain directly impacts the π-π stacking distance. oup.com In one example, a heteroheptacene-based nonfullerene acceptor with 2-butyloctyl side chains (M36) exhibited an optimal π-π stacking distance of 3.45 Å. oup.com This was smaller than the distance observed for molecules with shorter (2-ethylhexyl, 3.51 Å) or longer (2-decyltetradecyl, 4.08 Å) side chains. oup.com This optimal packing distance in the M36-based film led to the highest electron mobility among the compared materials, demonstrating that the 2-butyloctyl group can facilitate the formation of efficient charge transport pathways. oup.com The planarity and rigidity of the molecular backbone, which is influenced by the side chains, also promotes more ordered π-π intermolecular stacking and higher charge mobility. ossila.com

| Molecule | Side Chain | π-π Stacking Distance (Å) | Electron Mobility (μe) (cm2 V−1 s−1) | Power Conversion Efficiency (PCE) |

|---|---|---|---|---|

| M2 | 2-Ethylhexyl | 3.51 Å | 1.33 × 10−4 | 11.16% |

| M36 | 2-Butyloctyl | 3.45 Å | 5.77 × 10−4 | 16.00% |

| M38 | 2-Decyltetradecyl | 4.08 Å | 5.70 × 10−5 | 8.89% |

Influence of Side Chain Modifications on Molecular Aggregation and Chain Packing

Modifying the alkyl side chains on a conjugated backbone is a primary strategy for controlling molecular aggregation and chain packing in the solid state. rsc.org The 2-butyloctyl group is often selected to balance two competing factors: it must provide enough steric hindrance to prevent excessive aggregation and ensure solubility, but not so much that it disrupts the ordered packing required for good electronic properties. nih.govrsc.org

Studies comparing polymers with different side chains reveal the significant role of the 2-butyloctyl group. For example, when comparing three donor-acceptor copolymers, the version with 2-butyloctyl and 2-ethylhexyl side chains (PDTFDPP20) adopted a predominantly "face-on" orientation, which is often beneficial for charge transport in organic solar cells. In contrast, a polymer with smaller side chains (PDTFDPP16) showed an "edge-on" orientation, while one with the bulkiest side chains (PDTFDPP32) was less ordered and more amorphous. rsc.org This demonstrates that the 2-butyloctyl group can be instrumental in achieving a specific, desirable molecular orientation. The aggregation behavior is also influenced by the polymer backbone itself; polymers with more π-stacking interactions, such as those containing bithiophene or thienothiophene units, show increased aggregation compared to those with single thiophene (B33073) units. rsc.org

Characterization Techniques for Surface Morphology and Microstructure (e.g., Grazing Incidence X-ray Diffraction (GIXS), Atomic Force Microscopy (AFM))

The surface morphology and internal microstructure of thin films containing 2-(2-butyloctyl)thiophene are commonly investigated using a suite of advanced characterization techniques.

Atomic Force Microscopy (AFM) is used to visualize the surface topography of the thin film. beilstein-journals.orgresearchgate.net AFM height and phase images can reveal the smoothness of a film, the presence and size of crystalline domains, and the formation of fibrillar networks. researchgate.netrsc.org For example, AFM studies have shown that while some polymer films appear smooth and homogeneous, others containing 2-(2-butyloctyl) side chains can exhibit distinct fibrillar crystalline structures. rsc.org AFM is also crucial for observing morphological changes that occur after processing steps like solvent vapor annealing, which can lead to a smoother and more homogeneous film morphology without excessive aggregation. researchgate.net

Grazing Incidence X-ray Diffraction (GIXS) , also known as Grazing Incidence X-ray Scattering, is a powerful technique for probing the crystalline structure and molecular orientation within the film. nist.gov GIXS patterns provide information on the lamellar spacing between polymer chains and the π-π stacking distance. rsc.orgrsc.org Crucially, GIXS can distinguish between "edge-on" (where the π-stacking direction is parallel to the substrate) and "face-on" (where the π-stacking direction is perpendicular to the substrate) orientations. rsc.orgrsc.org For instance, 2D GIXS measurements were used to determine that a polymer with 2-butyloctyl side chains (PDTFDPP20) adopted a predominantly face-on orientation, a finding that was directly correlated with its high charge-carrier mobility. rsc.orgrsc.org

Role of Hydrogen Bonding in Material Organization

While the this compound unit itself does not participate in hydrogen bonding (H-bonding), this type of noncovalent interaction can be engineered into the broader molecular structure to exert significant control over material organization. acs.org H-bonds are stronger than van der Waals forces and can direct molecules into highly specific and ordered arrangements.

In the field of semiconducting polymers, functional groups capable of H-bonding, such as amides, carbamates, or nucleobases, are sometimes incorporated into the polymer backbone or side chains. acs.orgnih.govosti.gov These interactions can have a profound impact on the final film morphology. For example, the introduction of carbamate (B1207046) functionalized side chains enabled resonance-assisted hydrogen bonds (RAHB), which are stronger than normal H-bonds. acs.org Single-crystal X-ray analysis revealed that these RAHB interactions facilitated backbone coplanarity and promoted a lamellar packing motif, which is distinct from the herringbone stacking observed in similar molecules without the H-bonding groups. acs.org Furthermore, incorporating H-bonding units can affect inter-chain interactions, leading to stronger self-aggregation and improved charge carrier mobilities. kuleuven.be This strategy highlights how specific intermolecular forces, when combined with the steric effects of groups like 2-butyloctyl, can be used to finely tune the solid-state structure of advanced materials. osti.gov

Applications in Organic Electronic Device Architectures

Organic Photovoltaics (OPVs) and Polymer Solar Cells (PSCs)

In the realm of organic solar cells, the 2-(2-butyloctyl) side chain is a key component in the design of high-performance electron donor polymers and, more recently, has been integrated into non-fullerene acceptors.

The 2-(2-butyloctyl)thiophene moiety is frequently incorporated into the backbone of electron donor polymers to enhance their solubility and optimize their morphology in bulk heterojunction (BHJ) blends with electron acceptors. One notable example is the high-performance polymer donor PBDB-T and its derivatives, which have achieved significant power conversion efficiencies (PCEs) in PSCs. The branched 2-butyloctyl side chains can affect the molecular packing and charge transport properties of the copolymers. For instance, a polymer incorporating 2-butyloctyl side-chains exhibited enhanced crystallinity and a preferable face-on molecular orientation, which is beneficial for charge transport in solar cells. rsc.org

The introduction of this compound into the design of donor-acceptor copolymers has been a successful strategy for developing materials with broad absorption spectra and appropriate energy levels for efficient charge separation. Polymers such as PBDTT-DPP, which contains a 2-butyloctyl substituent, have been utilized in single-junction and tandem polymer solar cells, demonstrating the versatility of this building block. ucla.edu The solubility imparted by the 2-butyloctyl group allows for solution-processing techniques, which are essential for low-cost, large-area fabrication of solar cells. ucla.edu

Research has shown that the structural compatibility of polymers in multi-donor BHJ solar cells is crucial for their performance. ucla.edu The 2-(2-butyloctyl) side chain contributes to this compatibility by influencing the intermolecular interactions and the resulting blend morphology. For example, in ternary blend solar cells, the miscibility of the donor polymers can be tuned by modifying their side chains.

The following table summarizes the performance of some polymer solar cells that utilize donor polymers containing the this compound moiety.

| Polymer Donor | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |

| PBDTT-DPP | PC71BM | 6.0 | - | - | - |

| PBDTT-DPP (in tandem cell) | PC71BM | 8.62 | - | - | - |

| P3 (with 2-butyloctyl side-chains) | L8-BO | 12.56 | 0.742 | 22.80 | 74.30 |

| PBDB-T | ITIC | >12.0 | - | - | - |

| PTVT-T8 | PC71BM | 6.79 | - | - | - |